Neridronate sodium

Medication Adherence Bisphosphonate Osteopenia

Select Neridronate sodium for its clinically validated, niche efficacy unattainable with generic bisphosphonates. It delivers a 93% response rate in pamidronate-refractory Paget's, proven equivalence to pamidronate in OI with outpatient convenience, and a mean 7.0-point VAS pain reduction in CRPS-I. Its intramuscular formulation achieves 76.7% adherence, nearly double that of oral bisphosphonates. Available in IV/IM-grade purity to streamline your R&D or reference standard workflows.

Molecular Formula C6H16NNaO7P2
Molecular Weight 299.13 g/mol
CAS No. 80729-79-9
Cat. No. B017172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeridronate sodium
CAS80729-79-9
SynonymsNerixia Sodium Salt;  6-Amino-1-hydroxy-1,1-hexanediphosphonic Acid Monosodium Salt;  P,P’-(6-Amino-1-hydroxyhexylidene)bisphosphonic Acid Sodium Salt; 
Molecular FormulaC6H16NNaO7P2
Molecular Weight299.13 g/mol
Structural Identifiers
SMILESC(CCC(O)(P(=O)(O)O)P(=O)(O)[O-])CCN.[Na+]
InChIInChI=1S/C6H17NO7P2.Na/c7-5-3-1-2-4-6(8,15(9,10)11)16(12,13)14;/h8H,1-5,7H2,(H2,9,10,11)(H2,12,13,14);/q;+1/p-1
InChIKeyMHYULJPRWPTMTD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neridronate Sodium (CAS 80729-79-9): An Overview of an Aminobisphosphonate for Specialized Bone Disorders


Neridronate sodium is a second-generation, nitrogen-containing bisphosphonate (aminobisphosphonate) [1]. Its primary mechanism involves inhibiting farnesyl pyrophosphate (FPP) synthase, which is critical for osteoclast function and survival, thereby potently suppressing bone resorption [2]. Unlike many in its class, it is approved for niche indications including osteogenesis imperfecta (OI) and complex regional pain syndrome type I (CRPS-I), and is available in both intravenous and intramuscular formulations [1].

Why Generic Substitution Fails: Clinical and Practical Distinctions of Neridronate Sodium


Substituting Neridronate sodium with other aminobisphosphonates is not a straightforward clinical or logistical equivalent. While many agents share a similar mechanism, Neridronate possesses a unique combination of clinically validated efficacy in niche diseases like OI and CRPS-I, a convenient intramuscular formulation, and a distinct safety and adherence profile. These attributes, quantified in head-to-head studies, provide compelling reasons for its specific selection over other bisphosphonates in particular patient populations [1].

Neridronate Sodium Evidence Guide: Quantifiable Differentiation vs. Alendronate, Pamidronate, and Zoledronate


Superior Adherence Rates with Intramuscular Neridronate vs. Oral Alendronate and Risedronate

In a 12-month, randomized, open-label trial, the adherence rate for intramuscular (IM) neridronate was significantly higher compared to oral alendronate and risedronate [1]. This difference is critical for ensuring long-term therapeutic efficacy in chronic conditions.

Medication Adherence Bisphosphonate Osteopenia Rheumatoid Arthritis

High Efficacy as Salvage Therapy in Pamidronate-Resistant Paget's Disease of Bone

Neridronate demonstrates potent efficacy in patients with Paget's disease of bone (PDB) who have failed to respond to pamidronate therapy. In a randomized controlled trial, a single course of neridronate achieved a therapeutic response comparable to zoledronic acid [1].

Paget's Disease Bisphosphonate Drug Resistance Biochemical Remission

Effective Pain Reduction in Pediatric Complex Regional Pain Syndrome Type I (CRPS-I)

In a multicenter study of children with CRPS-I who had failed previous therapies, neridronate treatment led to a dramatic and clinically meaningful reduction in pain scores [1]. This positions neridronate as a valuable option in a challenging pediatric pain condition where few alternatives exist.

Complex Regional Pain Syndrome Pediatric Pain Management Bisphosphonate

Comparable Efficacy to Pamidronate in OI with Potential Logistical Advantages

A matched-pair analysis found that neridronate was equally effective as pamidronate in improving vertebral morphometry in children with OI after one year of therapy [1]. The study authors concluded that the ability to administer neridronate in an outpatient setting offers a significant convenience advantage over the multi-day infusion protocol required for pamidronate.

Osteogenesis Imperfecta Pediatric Bisphosphonate Bone Mineral Density

High Efficacy in Relapsed Paget's Disease After Clodronate Failure

Neridronate is effective in treating Paget's disease of bone (PDB) that has relapsed following treatment with clodronate, a non-nitrogenous bisphosphonate [1]. This demonstrates its utility as a salvage therapy across different bisphosphonate subclasses.

Paget's Disease Bisphosphonate Clodronate Relapse Biochemical Markers

Significant Fracture Risk Reduction in Osteogenesis Imperfecta vs. Placebo

A systematic review and meta-analysis concluded that neridronate showed a substantially reduced fracture risk relative to placebo in patients with osteogenesis imperfecta [1]. This placebo-controlled evidence confirms its disease-modifying impact in this rare disorder.

Osteogenesis Imperfecta Fracture Prevention Bisphosphonate Placebo-Controlled

Optimal Application Scenarios for Neridronate Sodium: A Procurement-Focused Guide


Second-Line Treatment of Paget's Disease of Bone

Neridronate sodium is a scientifically robust choice for patients with active Paget's disease of bone who have not achieved or maintained a biochemical response to pamidronate. Clinical trial data demonstrate that a single course of neridronate achieves a 93% response rate in pamidronate nonresponders, efficacy comparable to zoledronic acid [1].

Pediatric Osteogenesis Imperfecta Management

For children with moderate-to-severe osteogenesis imperfecta, neridronate provides an efficacious alternative to pamidronate, with proven equivalence in improving vertebral morphometry [2]. Its key advantage lies in its suitability for outpatient infusion, which offers significant logistical and quality-of-life benefits over pamidronate's multi-day inpatient protocol [2].

Complex Regional Pain Syndrome Type I (CRPS-I)

Neridronate is a targeted intervention for patients with CRPS-I, particularly those who have failed standard pharmacological and physical therapies. It has demonstrated a significant reduction in pain (mean VAS reduction of 7.0 points) and improvement in physical function in both adult and pediatric populations, positioning it as a specialized option for this debilitating condition [3].

Patients Requiring High Adherence and Parenteral Administration

Neridronate's intramuscular formulation provides a compelling adherence advantage over oral bisphosphonates. In a 12-month study, monthly IM neridronate achieved a 76.7% adherence rate, significantly higher than the ~48% rate for oral weekly alendronate or risedronate [4]. This makes it a preferred option for patients with rheumatoid arthritis on corticosteroids or others where oral bisphosphonate compliance is a known challenge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neridronate sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.